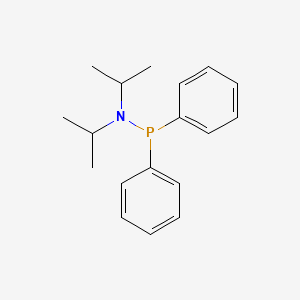![molecular formula C7H8ClN5 B11740362 1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11740362.png)
1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and amination steps. One common method includes:
Cyclocondensation: Reacting hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Chlorination: Introducing the chloro group at the desired position using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly catalysts to enhance yield and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amine groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This compound may also participate in signaling pathways, affecting cellular processes like proliferation, apoptosis, or inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-amine
- 1-(4-Chloro-1H-pyrazol-3-yl)-2-methyl-1H-pyrazole
- 1-(4-Chloro-1H-pyrazol-1-yl)-3-methyl-1H-pyrazole
Uniqueness
1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and amine groups allows for versatile reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C7H8ClN5 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
1-[(4-chloropyrazol-1-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H8ClN5/c8-6-3-10-13(4-6)5-12-2-1-7(9)11-12/h1-4H,5H2,(H2,9,11) |
Clé InChI |
PNJUDAUIINDGRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1N)CN2C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride](/img/structure/B11740284.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11740285.png)

![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740297.png)
![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740298.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740311.png)
![3-cyclopropyl-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740317.png)
![2-[4-(3,3-Dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B11740339.png)
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740361.png)
![2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740374.png)
![2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11740377.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740387.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11740389.png)
